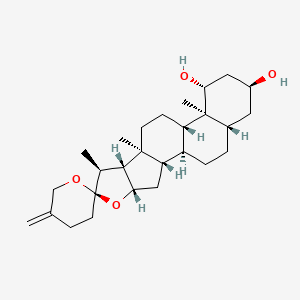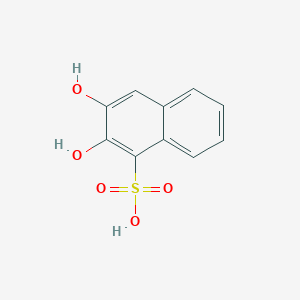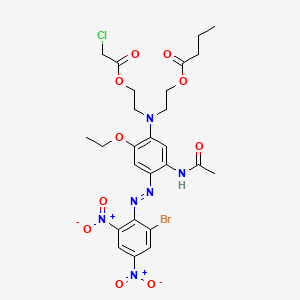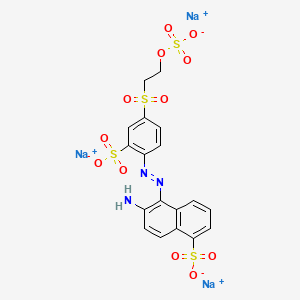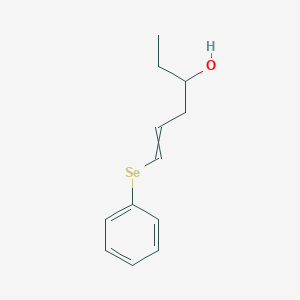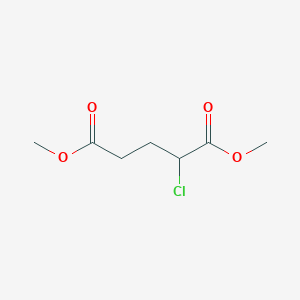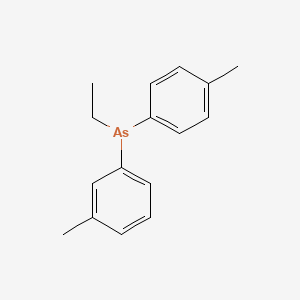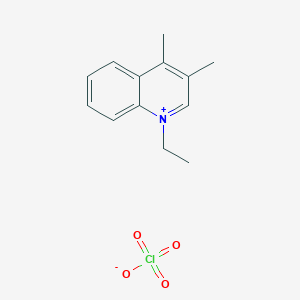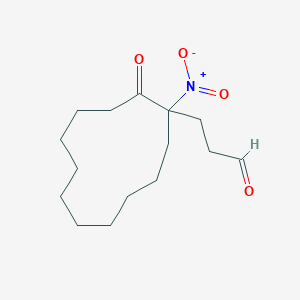
Cyclododecanepropanal, 1-nitro-2-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of Cyclododecanepropanal, 1-nitro-2-oxo- involves several synthetic routes and reaction conditions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the formation of oximes and hydrazones, where aldehydes and ketones react with hydroxylamine or hydrazine .
Chemical Reactions Analysis
Cyclododecanepropanal, 1-nitro-2-oxo- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydroxylamine, hydrazine, and palladium catalysts . Major products formed from these reactions include oximes, hydrazones, and other derivatives .
Scientific Research Applications
Cyclododecanepropanal, 1-nitro-2-oxo- has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and catalysis . In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, it is explored for its potential therapeutic effects and drug development. In industry, it is utilized in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of Cyclododecanepropanal, 1-nitro-2-oxo- involves its interaction with molecular targets and pathways. For example, nitric oxide, a related compound, acts as a potent vasodilator by increasing the amount of cyclic GMP (cGMP) in the cytosol, thus decreasing the amount of cytosolic calcium ions available to sustain smooth muscle contraction . Similar mechanisms may be involved in the action of Cyclododecanepropanal, 1-nitro-2-oxo-.
Comparison with Similar Compounds
Cyclododecanepropanal, 1-nitro-2-oxo- can be compared with other similar compounds, such as 1,2-Epoxycyclododecane and various xanthine oxidase inhibitors . These compounds share similar structural features and chemical properties but differ in their specific applications and biological activities. The uniqueness of Cyclododecanepropanal, 1-nitro-2-oxo- lies in its specific molecular structure and potential for diverse scientific research applications.
Properties
CAS No. |
84246-76-4 |
|---|---|
Molecular Formula |
C15H25NO4 |
Molecular Weight |
283.36 g/mol |
IUPAC Name |
3-(1-nitro-2-oxocyclododecyl)propanal |
InChI |
InChI=1S/C15H25NO4/c17-13-9-12-15(16(19)20)11-8-6-4-2-1-3-5-7-10-14(15)18/h13H,1-12H2 |
InChI Key |
GMAUXGUTXNDPRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(C(=O)CCCC1)(CCC=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


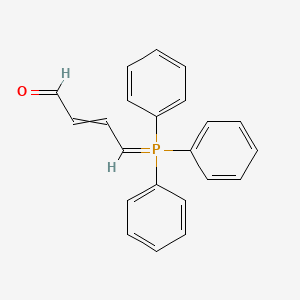
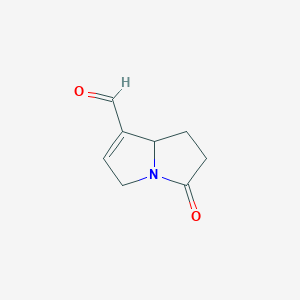
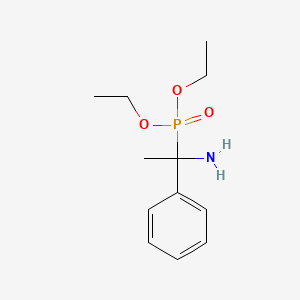
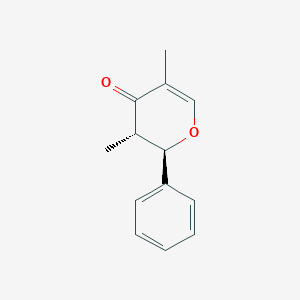
![Methyl {3-chloro-4-[(4-methylphenyl)sulfanyl]phenyl}carbamate](/img/structure/B14415597.png)
